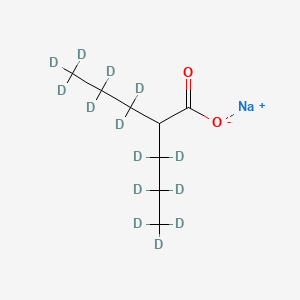

Valproic acid-d14 (sodium)

Description

Deuterium's Role in Unraveling Metabolic Processes

Deuterium (B1214612), a stable isotope of hydrogen, is a valuable tracer for metabolic pathways. simsonpharma.com By replacing hydrogen atoms with deuterium in a molecule like valproic acid, researchers can follow its journey through the body, observing how it is absorbed, distributed, metabolized, and excreted. simsonpharma.com This process, known as deuterium tracing, provides crucial insights into the biochemical transformations a compound undergoes. nih.govescholarship.org

The use of deuterium-labeled compounds, in conjunction with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise identification and quantification of metabolites. acs.orgnih.gov This level of detail is instrumental in understanding the intricate network of metabolic reactions within a cell or organism. nih.govcreative-proteomics.com

Enhancing Quantitative Analysis

Stable isotope-labeled compounds are essential for developing robust quantitative analytical methods. symeres.com In techniques like mass spectrometry, the mass difference between the labeled (deuterated) and unlabeled compound allows for their distinct detection and measurement. creative-proteomics.com This is particularly useful in pharmacokinetic studies to determine the concentration of a drug and its metabolites over time. simsonpharma.comsymeres.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H15NaO2 |

|---|---|

Molecular Weight |

180.28 g/mol |

IUPAC Name |

sodium;3,3,4,4,5,5,5-heptadeuterio-2-(1,1,2,2,3,3,3-heptadeuteriopropyl)pentanoate |

InChI |

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1/i1D3,2D3,3D2,4D2,5D2,6D2; |

InChI Key |

AEQFSUDEHCCHBT-QBFUJCBMSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C(=O)[O-])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+] |

Canonical SMILES |

CCCC(CCC)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthesis and Characterization of Valproic Acid D14 Sodium

Deuteration Strategies for Valproic Acid Analogs

The introduction of deuterium (B1214612) into the valproic acid structure can be achieved through two primary strategies: exchange reactions and synthetic routes incorporating deuterated reagents.

Exchange Reaction Methodologies

Post-synthetic deuterium exchange offers a direct method for labeling valproic acid. This approach typically involves subjecting the unlabeled valproic acid to conditions that promote the exchange of hydrogen atoms for deuterium. google.com Acid- or base-catalyzed exchange reactions are common, often utilizing deuterium oxide (D₂O) as the deuterium source. google.com For instance, platinum on carbon (Pt/C) has been used as a catalyst for the H–D exchange reaction of carboxylic acids in a mixture of isopropanol-d₈ and D₂O, leading to multi-deuterated products. jst.go.jpjst.go.jp While this method can be effective, it may present challenges in controlling the specific positions and extent of deuteration, and there is a risk of structural degradation under harsh reaction conditions. smolecule.com

Another approach involves a late-stage C(sp³)–H deuteration of free carboxylic acids using d1-hexafluoroisopropanol (HFIP) as the deuterium source, which has been shown to regioselectively deuterate the β-methylene positions. chemrxiv.org

Specific Synthetic Routes Incorporating Deuterated Reagents

A more controlled and widely used method for preparing valproic acid-d14 involves the use of deuterated starting materials in a multi-step synthesis. This "bottom-up" approach ensures precise placement and high levels of deuterium incorporation. For example, the synthesis can commence with deuterated precursors such as [²H₇]-propyl bromide or [²H₇]-ethyl acetoacetate. smolecule.com These deuterated building blocks are then carried through the synthetic sequence to yield the final deuterated valproic acid. This method provides excellent control over the isotopic labeling pattern but requires careful management of reaction stoichiometry to prevent isotopic dilution. smolecule.com

Chemical Synthesis of Valproic Acid and its Sodium Salt Precursors

The synthesis of valproic acid and its subsequent conversion to the sodium salt involves established organic chemistry reactions.

Condensation and Derivatization Approaches

A common route to valproic acid involves the alkylation of a malonic ester, such as diethyl malonate, with two equivalents of a propyl halide. The resulting dipropylmalonic ester is then hydrolyzed and decarboxylated to yield valproic acid. google.compatsnap.comgoogle.com

A typical synthetic sequence is as follows:

Alkylation: Diethyl malonate is treated with a base, such as sodium ethoxide, to form an enolate, which then undergoes nucleophilic substitution with a propyl halide (e.g., 1-bromopropane). This step is repeated to introduce the second propyl group. google.compatsnap.comgoogle.com

Hydrolysis: The resulting diethyl dipropylmalonate is hydrolyzed, typically under basic conditions using sodium hydroxide (B78521), to convert the ester groups into carboxylate salts. google.compatsnap.comresearchgate.net

Decarboxylation: Acidification of the reaction mixture followed by heating leads to the decarboxylation of the dipropylmalonic acid intermediate, yielding crude valproic acid. researchgate.nete3s-conferences.org The crude product is often purified by distillation. google.com

To synthesize valproic acid-d14, deuterated propyl halides, such as 1-bromo-n-propane-d7, would be used in the initial alkylation step.

Salt Formation Techniques for Sodium Valproate-d14

Once the deuterated valproic acid is obtained, it is converted to its sodium salt. This is typically achieved by neutralizing the valproic acid with a sodium base. e3s-conferences.org

Common methods for salt formation include:

Neutralization with Sodium Hydroxide: A solution of valproic acid is treated with a stoichiometric amount of sodium hydroxide solution. google.comresearchgate.nete3s-conferences.org The pH of the resulting solution is often adjusted to a range of 8.5 to 9.5. google.com

Reaction with Sodium Bicarbonate or Sodium Carbonate: These weaker bases can also be used to neutralize valproic acid. google.com

After neutralization, the water is typically removed by azeotropic distillation with a solvent like toluene, which facilitates the crystallization of sodium valproate. google.com The resulting solid is then filtered, washed with a non-polar solvent like chloroform (B151607) to remove residual toluene, and dried to yield the final product. google.com

Spectroscopic and Chromatographic Characterization of Valproic Acid-d14

The identity, purity, and isotopic enrichment of valproic acid-d14 are confirmed using various analytical techniques.

Spectroscopic Characterization:

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the molecular weight of valproic acid-d14 and determining the level of deuterium incorporation. The mass spectrum will show a molecular ion peak corresponding to the increased mass due to the 14 deuterium atoms. Valproic acid-d14 is often used as an internal standard in mass spectrometric quantification of valproic acid in biological samples. veeprho.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence of protons at the deuterated positions. The spectrum of valproic acid-d14 would show a significant reduction or complete disappearance of signals corresponding to the protons in the two propyl chains. ²H NMR can be used to confirm the presence and location of deuterium atoms.

Infrared (IR) Spectroscopy: The IR spectrum of valproic acid shows a characteristic broad absorption band for the O-H stretch of the carboxylic acid group and a strong carbonyl (C=O) stretching band. researchgate.net The spectrum of the sodium salt will lack the O-H band and show a characteristic carboxylate (COO⁻) stretching frequency. researchgate.net

Chromatographic Characterization:

Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) is a powerful technique for the analysis of valproic acid and its deuterated analogs. nih.gov Derivatization is often employed to improve the chromatographic properties of the analyte. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS), is another widely used method for the analysis of valproic acid. actamedicamarisiensis.ronih.gov Reversed-phase chromatography is a common approach. actamedicamarisiensis.ro Since valproic acid lacks a strong chromophore, UV detection can be challenging, making mass spectrometric detection more suitable. actamedicamarisiensis.roresearchgate.net

Mass Spectrometry for Isotopic Purity and Structure Elucidation

Mass spectrometry (MS) is a critical tool for verifying the successful synthesis of Valproic acid-d14 and for quantifying its isotopic purity. This technique separates ions based on their mass-to-charge ratio (m/z), allowing for the precise determination of molecular weight.

In the analysis of Valproic acid-d14, the molecular ion peak is expected to be 14 mass units higher than that of its non-deuterated counterpart, Valproic acid. This significant mass shift provides clear evidence of the extensive deuteration. The molecular weight of Valproic acid is approximately 144.21 g/mol , while the fully deuterated Valproic acid-d14 is expected to have a molecular weight around 158.30 g/mol .

Electron ionization (EI) mass spectrometry of unlabeled Valproic acid typically shows a prominent fragment at m/z 102, resulting from a McLafferty rearrangement, which involves the loss of a propyl group (C3H6). For Valproic acid-d14, the analogous fragmentation would result in a loss of a deuterated propyl group, leading to a characteristic fragment ion at a higher mass-to-charge ratio.

Isotopic purity is a crucial parameter, and it is determined by examining the relative intensities of the ion peaks corresponding to different isotopic compositions in the mass spectrum. For instance, the presence of ions with masses corresponding to d13 or d12 species would indicate incomplete deuteration. High-resolution mass spectrometry can further confirm the elemental composition of the parent molecule and its fragments, providing an additional layer of structural verification.

Table 1: Comparative Mass Spectrometry Data for Valproic Acid and Valproic Acid-d14

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M-H]⁻ in ESI-MS (m/z) |

| Valproic Acid | C₈H₁₆O₂ | 144.21 | 143.1 |

| Valproic Acid-d14 | C₈H₂D₁₄O₂ | ~158.30 | ~157.2 |

Note: The table presents expected values. ESI-MS (Electrospray Ionization-Mass Spectrometry) in negative mode is shown as an example for detecting the deprotonated molecule.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Placement

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise location of deuterium atoms within the Valproic acid-d14 molecule. Since deuterium (²H) has a different nuclear spin and resonance frequency from protium (B1232500) (¹H), their signals are observed in different regions of the NMR spectrum, or in the case of ¹H NMR, the signals corresponding to the deuterated positions disappear.

In the ¹H NMR spectrum of unlabeled Valproic acid, distinct signals corresponding to the methine proton (CH) and the various methylene (B1212753) protons (CH₂) of the propyl chains are observed. The integration of these signals corresponds to the number of protons at each position.

For Valproic acid-d14, the ¹H NMR spectrum is expected to be significantly simplified. The complete deuteration of the two propyl chains would lead to the disappearance of all signals associated with these alkyl groups. The only remaining proton signal would be from the alpha-carbon (the CH group attached to the carboxylic acid), if it is not deuterated. However, in a fully deuterated d14 analog, this signal would also be absent. The absence of these signals in the ¹H NMR spectrum is the most direct evidence for the successful and specific placement of the deuterium atoms.

Conversely, ²H NMR (deuterium NMR) spectroscopy can be used to directly observe the deuterium nuclei. The ²H NMR spectrum of Valproic acid-d14 would show signals at chemical shifts corresponding to the various positions along the alkyl chains, confirming the sites of deuteration.

Table 2: Expected ¹H NMR Spectral Changes from Valproic Acid to Valproic Acid-d14

| Position in Valproic Acid | Typical ¹H Chemical Shift (δ, ppm) | Expected Observation in ¹H NMR of Valproic Acid-d14 |

| α-CH | ~2.4 | Signal absent |

| β-CH₂ | ~1.5 - 1.6 | Signal absent |

| γ-CH₂ | ~1.3 - 1.4 | Signal absent |

| δ-CH₃ | ~0.9 | Signal absent |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

The combination of mass spectrometry and NMR spectroscopy provides a comprehensive characterization of Valproic acid-d14 (sodium salt), confirming its molecular weight, assessing its isotopic purity, and verifying the precise locations of the deuterium labels.

Advanced Analytical Methodologies Utilizing Valproic Acid D14 Sodium

Role as a Stable Isotope Internal Standard in Quantitative Analysis

The chemical similarity of Valproic Acid-d14 to its unlabeled counterpart ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the endogenous analyte by a mass spectrometer. This characteristic is fundamental to its function as an internal standard, correcting for variability in the analytical process and thereby enhancing the accuracy and reliability of quantitative measurements.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In the development of LC-MS/MS methods for the quantification of valproic acid, Valproic Acid-d14 (or other deuterated analogs like Valproic acid-d6) is frequently employed as an internal standard. nih.govnih.gov

The method typically involves protein precipitation from a biological sample, such as plasma or serum, followed by chromatographic separation on a C18 column. nih.govthermofisher.comnih.gov While valproic acid itself can be challenging to fragment in the mass spectrometer, a common approach is to monitor the deprotonated molecule. nih.govunipd.it To enhance selectivity, some methods exploit the formation of adducts, such as the formate (B1220265) adduct or a dimer of valproic acid, which can then be fragmented and detected. nih.govunipd.it The use of a deuterated internal standard like Valproic acid-d6 has been shown to improve the reproducibility of adduct formation.

A study developing an LC-MS/MS method for valproic acid and its metabolites in human plasma used a ZORBAX SB-C₈ column with an isocratic mobile phase of methanol (B129727) and ammonium (B1175870) acetate. nih.gov The total run time was a rapid 2.0 minutes, demonstrating the efficiency of modern LC-MS/MS methods. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone of analytical chemistry, well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like valproic acid, a chemical derivatization step is often necessary to increase volatility and improve chromatographic properties. nih.govresearchgate.net

Valproic acid-d14 and other deuterated analogs have been instrumental in GC-MS-based research, including pharmacokinetic studies and the identification of metabolites. nih.govnih.gov In one study, a hexadeuterated analog of valproic acid was synthesized and used to compare its pharmacokinetic properties with the unlabeled drug. nih.gov Concentrations in serum and saliva were determined by GC-MS with selected-ion monitoring, showcasing the method's precision. nih.gov

Another application involved the use of hexadeuterated valproic acid to identify metabolites in human serum and urine. nih.gov The presence of both the unlabeled and the deuterated forms of the metabolites in the mass spectra greatly aided in their structural characterization. nih.gov Derivatization techniques, such as the formation of methyl or silyl (B83357) derivatives, are commonly employed in these GC-MS applications. nih.govresearchgate.net

Chromatographic Separation Techniques for Valproic Acid-d14 and Metabolites

Effective chromatographic separation is a prerequisite for the accurate quantification of valproic acid and its metabolites, preventing interference from other compounds in the biological matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and analysis of valproic acid. oup.com Due to the lack of a strong chromophore in the valproic acid molecule, direct UV detection can be non-specific. oup.comresearchgate.net Therefore, method development often focuses on optimizing separation conditions and sometimes employing derivatization to enhance detection.

A common approach involves reversed-phase chromatography using a C18 column. mfd.org.mknih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like phosphate (B84403) buffer or ammonium acetate. nih.govnih.govmfd.org.mk The pH of the mobile phase is often acidic to ensure that valproic acid is in its protonated form. mfd.org.mknih.gov

One developed HPLC method utilized a C18 column with a mobile phase of phosphate buffer and acetonitrile (47.5:52.5, v/v) at a flow rate of 1.2 mL/min. mfd.org.mk Another method employed a CN column with acetonitrile and aqueous sodium dihydrogen phosphate (30:70, v/v) at a pH of 3.5. nih.gov These examples highlight the variety of conditions that can be optimized for successful separation.

The following table outlines various HPLC conditions used for the analysis of valproic acid.

| Column | Mobile Phase | Detection Wavelength | Reference |

| C18 (250 mm x 4.6 mm) | Acetonitrile: 0.05 M phosphate buffer (pH 3.0) (45:55 v/v) | 210 nm | nih.gov |

| C18 (250 mm x 4.6 mm) | 20 mM KH2PO4 and 0.1% triethylamine:acetonitrile (47.5:52.5, v/v), pH 4.0 | 213 nm | mfd.org.mk |

| CN (250 x 4.6 mm, 5 µm) | Acetonitrile: 40 mM aqueous sodium dihydrogen phosphate (30:70, v/v), pH 3.5 | 210 nm | nih.gov |

| Hypersil BDS C8 (150 x 4.6 mm, 5 µm) | Acetonitrile: phosphate buffer (4:6) | 215 nm | researchgate.net |

Chemical Derivatization for Enhanced Detection in Research

To overcome the challenge of poor UV absorbance, chemical derivatization is a frequently employed strategy in research settings to enhance the detectability of valproic acid. oup.comsemanticscholar.orgnih.gov This process involves reacting the valproic acid molecule with a reagent that introduces a chromophore or a fluorophore, making it more amenable to UV or fluorescence detection.

A variety of derivatization reagents have been utilized for this purpose. For instance, 2-bromo-2'-acetonaphthone (B145970) has been used as a novel reagent to create a highly sensitive HPLC method. nih.govoup.com Other reagents include 2,4'-dibromoacetophenone (B128361) and phenylhydrazine (B124118) hydrochloride. oup.comsemanticscholar.orgnih.gov Derivatization can significantly improve the sensitivity of the assay, with one study reporting a seven-fold increase in sensitivity and selectivity after derivatization with phenylhydrazine hydrochloride. semanticscholar.org

Derivatization is not only limited to HPLC but is also a crucial step in many GC-based methods to increase the volatility of valproic acid. Reagents like N-methyl-N-trimethylsilyltrifluoroacetamide and isobutyl chloroformate have been used for this purpose. researchgate.net Microwave-assisted derivatization has also been explored as a rapid method to form derivatives. semanticscholar.orgrsc.org

The following table lists some of the derivatization reagents used for valproic acid analysis.

| Derivatization Reagent | Analytical Technique | Reference |

| 2-bromo-2'-acetonaphthone | HPLC | nih.govoup.com |

| 2,4'-dibromoacetophenone | HPLC | oup.comnih.gov |

| Phenylhydrazine hydrochloride | HPLC-UV | semanticscholar.org |

| Trichlorophenol | HPLC | nih.gov |

| 2-hydroxyacetophenone | HPLC | nih.gov |

| Isobutyl chloroformate | GC/MS | nih.gov |

| Trimethylsilyldiazomethane | GC-MS | researchgate.net |

Advanced Sample Preparation Techniques in Analytical Research

In the realm of analytical research, particularly in clinical and forensic toxicology, the accuracy and reliability of quantitative methods are paramount. The use of stable isotope-labeled internal standards is a cornerstone of achieving high-quality data. Valproic acid-d14 (sodium), a deuterated form of valproic acid, serves as an exemplary internal standard in a variety of advanced sample preparation techniques designed to isolate and purify analytes from complex biological matrices prior to analysis by sophisticated instrumentation like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The co-extraction of Valproic acid-d14 with the target analyte, valproic acid, allows for the correction of variability during the sample preparation and analysis process, thereby enhancing the precision and accuracy of the results.

Several advanced sample preparation methodologies leverage the properties of Valproic acid-d14 (sodium) to ensure robust and reproducible quantification of valproic acid in biological samples such as plasma, serum, and whole blood. These techniques are essential for removing interfering substances that can suppress or enhance the analyte signal during analysis.

Protein Precipitation (PPT) is a widely employed technique due to its simplicity and speed. It involves the addition of a solvent, such as acetonitrile or methanol, to a biological sample to denature and precipitate proteins. nih.govnih.govresearchgate.netlcms.czthermofisher.comnih.govimpactfactor.org In a typical workflow, a known amount of Valproic acid-d14 (sodium) is added to the sample before the precipitating agent. nih.gov After centrifugation, the clear supernatant containing the analyte and the internal standard is collected for analysis. This method is effective for a preliminary clean-up of the sample.

Liquid-Liquid Extraction (LLE) offers a higher degree of sample clean-up compared to protein precipitation. ufrgs.br This technique involves the partitioning of the analyte and internal standard from the aqueous biological matrix into an immiscible organic solvent. google.com The choice of solvent is critical and is based on the polarity and solubility of valproic acid. After extraction, the organic layer is separated, evaporated, and the residue is reconstituted in a suitable solvent for injection into the analytical instrument.

Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation method that utilizes a solid sorbent packed in a cartridge or a plate to isolate analytes from a liquid sample. mdpi.comoup.comchemmethod.comnih.gov The process involves conditioning the sorbent, loading the sample (to which Valproic acid-d14 has been added), washing away interferences, and finally eluting the analyte and internal standard with a specific solvent. SPE can significantly reduce matrix effects and improve the sensitivity of the assay. mdpi.com For instance, a study employing SPE for the analysis of several anticonvulsant drugs, including valproic acid, reported recoveries greater than 50%, with the exception of valproic acid itself at 42%. oup.com

Volumetric Absorptive Microsampling (VAMS) represents a more recent and patient-centric approach to sample collection. This technique uses a specialized device to collect a precise volume of blood, which is then dried and stored. mdpi.comugent.be For analysis, the dried sample is extracted with a solvent containing the deuterated internal standard. mdpi.comugent.be VAMS offers advantages in terms of minimally invasive sampling and ease of sample storage and transport.

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that is both rapid and requires minimal solvent. ufrgs.brnih.gov In DLLME, a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution that facilitates the rapid transfer of the analyte to the extraction solvent.

The following tables summarize key performance characteristics of analytical methods utilizing Valproic acid-d14 (or other deuterated VPA variants) as an internal standard in conjunction with various advanced sample preparation techniques.

Table 1: Performance Characteristics of Valproic Acid Analysis using Deuterated Internal Standards and Various Sample Preparation Techniques

| Sample Preparation Technique | Analytical Method | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Precision (CV%) | Reference |

| Protein Precipitation | LC-MS/MS | Human Serum | 1.0 µg/mL | Not Reported | <6% (inter-/intra-day) | nih.gov |

| Solid-Phase Extraction | GC-MS | Whole Blood | Not Reported | 42% | <6.28% (intraday) | oup.com |

| Solid-Phase Extraction | HPLC-UV | Saliva | 1.0 µg/mL | 99.4% | <7.3% (within-run) | nih.gov |

| Water-phase derivatization followed by HS-SPME | GC-MS | Human Plasma | 0.3 µg/mL | 89-97% | <10% | nih.gov |

| Dispersive Liquid-Liquid Microextraction | GC-FID | Pharmaceutical Preparations | 0.05 mg/L | Not Reported | 3.9-11.4% | nih.gov |

Table 2: Detailed Research Findings from Selected Studies

| Study Focus | Sample Preparation | Key Findings | Reference |

| Adduct Formation in LC-MS/MS | Protein Precipitation | The use of a deuterated internal standard resulted in good reproducibility of adduct formation, enabling reliable quantification. | nih.gov |

| Point-of-Care Mass Spectrometry | Protein Precipitation | A rapid (3 min) point-of-care method was developed using a deuterated internal standard for real-time monitoring. | nih.gov |

| Analysis of Anticonvulsants | Solid-Phase Extraction | A method for simultaneous determination of six anticonvulsants was developed with acceptable precision and linearity. | oup.com |

| Volumetric Absorptive Microsampling | VAMS Extraction | VAMS was successfully applied for the therapeutic drug monitoring of antiepileptic drugs, demonstrating the feasibility of remote sampling. | mdpi.comugent.be |

Pharmacokinetic and Metabolic Pathway Elucidation Using Valproic Acid D14

Application in Preclinical Pharmacokinetic Studies

Stable isotope-labeled compounds are frequently used in absorption, distribution, metabolism, and excretion (ADME) studies to improve understanding of a drug's disposition. hwb.gov.in The use of Valproic acid-d14 in preclinical models provides a clear method for differentiating the administered drug from its metabolites and endogenous compounds.

The replacement of hydrogen with deuterium (B1214612) can influence a drug's pharmacokinetic profile, a phenomenon known as the kinetic isotope effect. nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond can proceed at a slower rate for the deuterated compound. researchgate.netnih.gov

This alteration can lead to:

Reduced Clearance: Deuteration may slow down metabolic processes, leading to a decrease in the rate of drug clearance. researchgate.net

Redirected Metabolism: The kinetic isotope effect can also shift metabolism away from the deuterated site, potentially favoring other metabolic pathways and reducing the formation of certain metabolites. researchgate.netnih.gov

For instance, studies with specifically deuterated analogues of Valproic acid in rats have shown that the degree of deuterium loss varies depending on the site of oxidation, indicating that metabolic pathways are differentially affected by isotopic substitution. tandfonline.com Intramolecular deuterium isotope effects have been quantified for the formation of various Valproic acid metabolites, demonstrating that the rate of formation can be significantly slower at deuterated positions. nih.gov This principle is leveraged in drug design to create "heavy drugs" with potentially improved pharmacokinetic properties. nih.gov

Elucidation of Valproic Acid Metabolic Pathways

Valproic acid undergoes extensive metabolism through at least three main routes: glucuronidation, beta-oxidation in the mitochondria, and cytochrome P450 (CYP)-mediated oxidation. clinpgx.orgnih.govmdpi.com Valproic acid-d14 is an invaluable tool for studying these complex and interrelated pathways.

In vitro metabolic stability assays are essential for predicting a drug's behavior in the body. nuvisan.com These assays typically use liver-derived systems like microsomes or hepatocytes to estimate a compound's intrinsic clearance. thermofisher.combioivt.comspringernature.com

Liver Microsomes: These subcellular fractions are rich in phase I enzymes, particularly cytochrome P450s, making them ideal for studying CYP-mediated metabolism. wuxiapptec.com Incubating Valproic acid-d14 with liver microsomes allows researchers to assess its stability against oxidative metabolism.

By measuring the rate at which the parent compound disappears over time in these systems, key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.comthermofisher.com This data helps in ranking compounds and predicting their in vivo hepatic clearance. nuvisan.com

| Test System | Primary Enzymes Present | Key Application for Valproic Acid-d14 | Reference |

|---|---|---|---|

| Liver Microsomes | Phase I (e.g., Cytochrome P450, FMO) | Characterizing metabolic conversion by CYP enzymes. | wuxiapptec.com |

| Hepatocytes | Phase I and Phase II (e.g., CYPs, UGTs, SULTs) | Assessing overall hepatic metabolism and interplay of pathways. | thermofisher.comwuxiapptec.com |

A primary application of Valproic acid-d14 is in the identification of its metabolites. hwb.gov.in When a biological sample is analyzed using techniques like gas chromatography-mass spectrometry (GC-MS), the deuterium label provides a clear signature. nih.gov Metabolites containing the deuterium atoms will appear at a higher mass-to-charge ratio than their unlabeled counterparts, creating characteristic ion doublets in the mass spectrum. nih.gov This allows for the confident identification of drug-related material, distinguishing it from endogenous compounds or artifacts. nih.gov

Using hexadeuterated valproic acid in a human volunteer, researchers were able to identify several metabolites in serum and urine, including a di-unsaturated metabolite and 2-propyl-4-ketopentanoic acid. nih.gov Similarly, studies in rats with specifically deuterated valproic acid analogues enabled the detection of numerous urinary metabolites, confirming that metabolites resulting from oxidation at certain positions retained the deuterium label, while others showed its loss. tandfonline.com

While CYP-mediated oxidation is considered a minor route for Valproic acid metabolism (approximately 10%), it is crucial as it can lead to the formation of potentially hepatotoxic metabolites like 4-ene-VPA. clinpgx.orgnih.govnih.gov Several CYP isoforms are involved in this process.

CYP2C9 and CYP2A6: These are considered the predominant enzymes responsible for the CYP-mediated oxidation of Valproic acid. clinpgx.orgnih.gov In vitro studies using human hepatic microsomes have shown that CYP2C9 is the main catalyst for forming 4-ene-VPA, 4-OH-VPA, and 5-OH-VPA. nih.govgazi.edu.tr

CYP2A6: This enzyme also contributes to the formation of 4-ene-VPA and partially to the formation of 3-OH-VPA. clinpgx.orgnih.gov

The use of deuterated substrates like Valproic acid-d14 in studies with specific cDNA-expressed CYP enzymes can help delineate the precise contribution and mechanism of each isoform by examining the kinetic isotope effects on the formation of various metabolites. nih.gov

| Enzyme | Major Metabolites Formed | Relative Contribution | Reference |

|---|---|---|---|

| CYP2C9 | 4-ene-VPA, 4-OH-VPA, 5-OH-VPA | Predominant catalyst for these metabolites | clinpgx.orgnih.gov |

| CYP2A6 | 4-ene-VPA, 3-OH-VPA | Contributes to formation | clinpgx.orgnih.gov |

| CYP2B6 | 4-ene-VPA | Considered minor in human liver microsomes | clinpgx.orgnih.gov |

Glucuronidation and Beta-Oxidation Pathways in Preclinical Models

The metabolism of valproic acid (VPA) is complex, involving several key pathways, including glucuronidation and mitochondrial β-oxidation. nih.govmdpi.com The use of stable isotope-labeled VPA, such as its deuterated forms, in preclinical models has been crucial for elucidating the specifics of these metabolic routes. Glucuronidation, where VPA is conjugated with glucuronic acid to form valproate-glucuronide (VPAG), is a major pathway, accounting for 30-50% of an administered dose and representing the primary urinary metabolite. mdpi.comnih.gov The other significant route is β-oxidation, which occurs in the mitochondria. nih.govresearchgate.net

Studies in animal models, such as rats, have been instrumental in detailing these processes. For instance, research has shown that after VPA administration, β-oxidation can be an incomplete process for this branched-chain fatty acid, leading to the urinary excretion of metabolites like 3-oxo-VPA. researchgate.net This metabolite is a product of a sequence of enzymatic reactions including dehydration, hydration, and NAD+-dependent dehydration. researchgate.net The application of deuterated VPA allows researchers to trace the fate of the parent compound through these specific pathways, distinguishing its metabolites from endogenous compounds and providing a clearer picture of metabolic flux.

The following table summarizes the primary metabolic pathways of Valproic Acid investigated in preclinical research.

Table 1: Major Metabolic Pathways of Valproic Acid| Metabolic Pathway | Location | Key Metabolite(s) | Percentage of Dose |

|---|---|---|---|

| Glucuronidation | Liver, Intestine | Valproate-glucuronide (VPAG) | 30-50% |

| β-Oxidation | Mitochondria | 3-oxo-VPA, Valproyl-CoA | Major Pathway |

| ω-Oxidation | Microsomes | 4-ene-VPA, 4-OH-VPA, 5-OH-VPA | Minor Pathway |

Deuterium Isotope Effects in Metabolic Research

The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions can alter the pharmacokinetic properties of a drug. nih.gov This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. researchgate.net Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step are slowed down when deuterium is present at that position. researchgate.net This principle is a powerful tool in metabolic research, allowing for the investigation of reaction mechanisms and the identification of rate-limiting steps in biotransformation pathways. nih.govicm.edu.pl

Mechanistic Insights from Isotope Effects on Enzyme Activity

Studying the deuterium isotope effect provides profound mechanistic insights into the function of the enzymes responsible for VPA metabolism. researchgate.neticm.edu.pl The magnitude of the observed KIE can help elucidate the transition state of an enzymatic reaction and differentiate between various catalytic mechanisms. rutgers.edu For cytochrome P450 enzymes, which are central to VPA oxidation, reaction mechanisms can be complex and may involve different C-H bond cleavage processes like single-electron transfer or hydrogen atom abstraction. researchgate.net

Molecular and Cellular Mechanistic Investigations with Valproic Acid D14

Valproic Acid-d14 as a Probe for Histone Deacetylase (HDAC) Inhibition

Valproic acid is recognized as an inhibitor of histone deacetylases (HDACs), particularly class I and II HDACs. nih.govnih.gov The inhibitory concentration (IC50) for HDACs is in the range of 0.5 to 2 mM. medchemexpress.commedchemexpress.com Specifically, it has been shown to inhibit HDAC1 with an IC50 of 400 μM and promote the proteasomal degradation of HDAC2. immunomart.commedchemexpress.commedchemexpress.com This inhibitory action on HDACs forms the basis of its effects on chromatin structure and gene expression. nih.gov The use of VPA and its analogs has been instrumental in establishing a pharmacological profile for HDAC inhibition and confirming that the subsequent cellular effects, such as cell differentiation, are mediated through this mechanism. nih.gov

Effects on Histone Acetylation and Chromatin Structure

A primary consequence of HDAC inhibition by valproic acid is the hyperacetylation of histones, the core protein components of chromatin. nih.gov Studies have demonstrated that exposure of cancer cells to VPA leads to a rapid, dose-dependent increase in the acetylation of histones H3 and H4. nih.govresearchgate.net This hyperacetylation can be observed at VPA concentrations as low as 0.25 mmol/L and can occur as early as one hour after treatment. psu.edu

The increased acetylation of histone tails neutralizes their positive charge, which is thought to weaken their interaction with the negatively charged DNA backbone. biorxiv.org This alteration leads to a more relaxed and open chromatin structure, a state referred to as chromatin decondensation. nih.govresearchgate.net This structural change has been correlated with increased sensitivity of DNA to nuclease digestion and enhanced interaction with DNA intercalating agents, indicating greater accessibility of the DNA. nih.govpsu.edu Furthermore, VPA treatment has been shown to induce the depletion of several proteins involved in maintaining chromatin structure, including members of the structural maintenance of chromatin (SMC) proteins, DNA methyltransferase (DNMT1), and heterochromatin protein 1 (HP1), further contributing to chromatin remodeling. nih.govfrontiersin.org These effects on chromatin structure are reversible upon withdrawal of the drug. nih.gov

| Cell Line | VPA Concentration | Duration of Exposure | Observed Effect on Histone Acetylation | Reference |

| MCF-7 | 2 mmol/L | 0.5 - 4 hours | Maximal histone H4 acetylation observed as early as 1 hour. | researchgate.netpsu.edu |

| MCF-7 | 0.25 - 3 mmol/L | 48 hours | Dose-dependent hyperacetylation of histones H3 and H4. | researchgate.net |

| Hematopoietic cell lines | Not specified | Not specified | Hyperacetylation of core histones H3 and H4. | nih.gov |

Modulation of Gene Expression and Epigenetic Mechanisms

By inducing histone hyperacetylation and remodeling chromatin, valproic acid significantly modulates gene expression. nih.govresearchgate.net The more open chromatin structure allows transcription factors and the cellular transcription machinery greater access to gene promoter regions, leading to changes in the expression of various genes. biorxiv.orgfrontiersin.org

VPA's influence extends beyond histone acetylation to other epigenetic mechanisms. It has been reported to affect DNA methylation, a key process in gene silencing. frontiersin.org VPA can promote the demethylation of DNA, which involves the conversion of 5-methylcytosine (B146107) to cytosine, thereby contributing to gene activation. frontiersin.org Research has also shown that VPA can alter the expression of genes that regulate the structure of chromatin itself. nih.gov For example, in non-small-cell lung cancer A549 cells, VPA treatment led to the upregulation of the tumor suppressor gene Nm23-H1 and the downregulation of metastatic indicators like MMP-2 and MMP-9. brieflands.com In some contexts, VPA has been found to affect the expression and mitochondrial content of Ten-eleven translocation (TET) enzymes, which are involved in DNA demethylation. nih.gov

| Cell Line/Model | Gene(s) Affected | Effect of VPA | Reference |

| Hematopoietic cell lines | p21 | Induction of expression | nih.gov |

| Non-small-cell lung cancer (A549) | Nm23-H1 | Upregulation | brieflands.com |

| Non-small-cell lung cancer (A549) | MMP-2, MMP-9, CD44v6 | Downregulation | brieflands.com |

| Medullary Thyroid Cancer cells | ASCL1, Chromogranin A, Calcitonin | Downregulation | nih.gov |

| Mouse embryonic stem cells | Tet1 | Decreased expression (prolonged treatment) | nih.gov |

Investigating Cellular Signaling Pathways

Valproic acid-d14 serves as a valuable tool for dissecting its impact on various intracellular signaling cascades critical for cell fate decisions.

Notch1 Signaling Pathway Modulation

Valproic acid has been identified as an activator of the Notch1 signaling pathway in several types of cancer cells. immunomart.commedchemexpress.com In small cell lung cancer (SCLC) and medullary thyroid cancer (MTC) cells, VPA treatment induces the expression of both the full-length and the active forms of the Notch1 receptor. nih.govnih.gov Activation of Notch1 signaling is a critical developmental pathway that can, depending on the cellular context, lead to growth arrest and apoptosis. nih.gov In SCLC and MTC models, VPA-induced Notch1 activation was associated with a change in cell morphology and the suppression of neuroendocrine tumor markers, such as achaete-scute complex-like 1 (ASCL1) and chromogranin A. nih.govnih.gov This suggests that the anti-proliferative effects of VPA in these cancers may be mediated, at least in part, through the activation of the Notch1 pathway. nih.gov However, the effect of VPA on Notch signaling can be context-dependent, as some studies have reported VPA-mediated attenuation of Notch signaling in other cancer types like hepatocellular carcinoma. mdpi.comresearchgate.net

| Cell Type | Effect on Notch1 Signaling | Downstream Consequences | Reference |

| Small Cell Lung Cancer (DMS53) | Activation (induces full-length and active Notch1) | Suppression of neuroendocrine markers (Chromogranin A, ASCL1), inhibition of cell proliferation. | immunomart.comnih.gov |

| Medullary Thyroid Cancer | Activation (increases full-length and active Notch1) | Downregulation of neuroendocrine markers (ASCL1, Chromogranin A), suppressed calcitonin, growth inhibition, apoptosis. | nih.gov |

| Cervical Cancer | Stimulation | Cell cycle arrest, proliferation suppression, apoptosis induction. | mdpi.com |

| Hepatocellular Carcinoma (HepG2) | Attenuation | Inhibition of tumor growth. | mdpi.comresearchgate.net |

Neurotransmitter System Modulation (e.g., GABA-mediated signaling)

One of the earliest recognized mechanisms of valproic acid action is its effect on the γ-aminobutyric acid (GABA) neurotransmitter system. researchgate.netdroracle.ai VPA is thought to increase the availability of GABA, the primary inhibitory neurotransmitter in the central nervous system. droracle.aipharmgkb.org This is achieved through multiple actions, including the inhibition of GABA transaminase (ABAT), the enzyme responsible for GABA degradation. droracle.aipharmgkb.org By inhibiting this enzyme, VPA leads to higher concentrations of GABA in the brain. droracle.ai Additionally, some evidence suggests VPA may stimulate glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA. droracle.ailabforvets.com VPA also appears to enhance the postsynaptic response to GABA, potentially by interacting with GABA-A receptors. labforvets.comnih.gov

| Cell Type | VPA-induced Redox Effect | Consequence | Reference |

| Undifferentiated P19 cells | Oxidized glutathione (B108866) redox couple; Increased overall protein oxidation | Altered oxidative post-translational protein modifications. | mdpi.comresearchgate.net |

| Differentiated P19-derived neurons | Increased protein S-glutathionylation | Protection from overall protein oxidation. | mdpi.com |

Influence on Membrane Trafficking and Cell-Wall Integrity in Model Organisms

Research utilizing the fission yeast Schizosaccharomyces pombe has shed light on the effects of valproic acid on membrane trafficking and cell-wall integrity. Studies have shown that VPA can cause vacuolar fragmentation and inhibit the glycosylation and secretion of acid phosphatase, indicating a disruption in membrane trafficking pathways. nih.govnih.gov This is further supported by the observation that mutations in genes involved in membrane trafficking, such as vps45+, ypt3+, and apm1+, lead to hypersensitivity to VPA. nih.govnih.gov

The integrity of the cell wall is also compromised by VPA treatment. Fission yeast treated with VPA exhibit increased sensitivity to cell-wall-digesting enzymes and cell-wall-damaging agents like micafungin. nih.govnih.gov This suggests that the disruption of membrane trafficking by VPA has downstream consequences on the structural integrity of the cell wall. nih.gov

Table 1: Genes and Cellular Processes in S. pombe Affected by Valproic Acid

| Gene/Process | Function | Effect of VPA/Mutations | Reference |

| vps45+ | Member of the Sec1/Munc18 family, involved in membrane trafficking. | Mutation leads to hypersensitivity to VPA. | nih.gov |

| ypt3+ | Encodes a Rab family GTPase involved in membrane trafficking. | Mutation leads to hypersensitivity to VPA. | nih.govnih.gov |

| apm1+ | Encodes the mu1 subunit of the adaptor protein complex AP-1. | Mutation leads to hypersensitivity to VPA. | nih.govnih.gov |

| Vacuolar Fragmentation | Maintenance of vacuole structure. | VPA causes fragmentation. | nih.govnih.gov |

| Glycosylation and Secretion of Acid Phosphatase | Protein modification and export. | VPA inhibits these processes. | nih.govnih.gov |

| Cell-Wall Integrity | Maintenance of cell structure and protection. | VPA treatment increases sensitivity to digesting enzymes. | nih.gov |

In Vitro Cell Culture Models for Mechanistic Research

Use of Mammalian Cell Lines (e.g., P19, HepG2)

Mammalian cell lines are instrumental in dissecting the molecular mechanisms of VPA. The P19 mouse embryonal carcinoma cell line, which can be differentiated into neurons, is a valuable model for neurodevelopmental studies. nih.govcytion.com Research on P19 cells has revealed that VPA's effects can be dependent on the cellular differentiation state. For instance, VPA has been shown to increase protein oxidation in undifferentiated P19 cells but not in their differentiated neuronal counterparts. nih.gov This suggests that the developing nervous system may be particularly vulnerable to VPA-induced oxidative stress. nih.gov Furthermore, VPA exposure in P19 cells has been linked to perturbations in the expression of genes involved in critical signaling pathways, such as the NF-κB pathway. researchgate.net

The human hepatoma cell line, HepG2, is widely used to investigate the hepatotoxicity of compounds, including VPA. nih.govnih.gov Studies with HepG2 cells have shown that VPA can decrease cell viability and increase the leakage of liver enzymes like ALT, AST, and LDH in a dose-dependent manner. nih.gov Mechanistically, VPA has been found to up-regulate the expression of genes involved in lipid transport and metabolism, such as CYP1A1, ABCG1, and CPT1A. nih.gov Additionally, VPA exposure in HepG2 cells can lead to mitochondrial dysfunction, characterized by decreased oxygen consumption, reduced mitochondrial membrane potential, and depleted ATP levels, particularly under conditions that force reliance on mitochondrial respiration. nih.gov This mitochondrial toxicity is accompanied by increased production of reactive oxygen species (ROS) and a decrease in the levels of the antioxidant enzyme SOD2. nih.gov

Table 2: Effects of Valproic Acid on P19 and HepG2 Cell Lines

| Cell Line | Key Findings | Reference |

| P19 | VPA increases protein oxidation in undifferentiated cells. | nih.gov |

| VPA alters the glutathione redox couple in undifferentiated cells. | nih.gov | |

| VPA perturbs the expression of genes in the NF-κB signaling pathway. | researchgate.net | |

| HepG2 | VPA decreases cell viability and increases liver enzyme leakage. | nih.gov |

| VPA up-regulates genes involved in lipid transport and metabolism (CYP1A1, ABCG1, CPT1A). | nih.gov | |

| VPA induces mitochondrial dysfunction and oxidative stress. | nih.gov | |

| VPA up-regulates pro-apoptotic genes (Bax, Bak, Bim) and down-regulates anti-apoptotic genes (Bcl-2, Bcl-xL, Mcl-1). | waocp.org | |

| VPA leads to epigenetic reactivation of tumor suppressor genes p21 and p53. | waocp.org |

Advanced 3D Cell Culture Systems for Mechanistic Studies

While traditional 2D cell cultures provide valuable insights, advanced 3D cell culture systems are gaining prominence as they more accurately mimic the in vivo environment. nih.gov These systems allow for the study of cell-cell interactions, nutrient and oxygen gradients, and other physiological factors that are absent in monolayer cultures. nih.govmdpi.com For instance, 3D models of human osteosarcoma have been used to show that VPA can enhance the expression of the anti-angiogenic factor VEGI and its receptor DR3, leading to apoptosis. nih.gov The use of 3D neurospheres derived from human induced pluripotent stem cells (hiPSCs) is another promising approach for neurotoxicity screening and for investigating the effects of compounds like VPA on neuronal development and function in a more physiologically relevant context. mdpi.com The development of such advanced models is crucial for obtaining more predictive data for in vivo tests. nih.gov

Preclinical Animal Models for Molecular and Cellular Research

Preclinical animal models are indispensable for understanding the systemic effects of VPA and for bridging the gap between in vitro findings and clinical outcomes. Rodent models, particularly those involving prenatal exposure to VPA, are widely used to study its effects on development. mdpi.com These models have been instrumental in demonstrating that in utero VPA exposure can lead to behavioral changes and alterations in gene expression in the offspring. mdpi.com For example, studies in rats have shown that prenatal VPA exposure can increase social behavior and alter the expression of numerous genes in the brain. medchemexpress.com

These animal models also allow for the investigation of VPA's impact on various signaling pathways and cellular processes in a whole-organism context. For instance, research using a mouse model of autism induced by prenatal VPA exposure has revealed marked signs of neuroinflammation, including elevated levels of reactive oxygen species and pro-inflammatory cytokines. mdpi.com Such findings provide crucial insights into the potential molecular and cellular mechanisms underlying the neurodevelopmental effects of VPA. mdpi.com

Computational and Theoretical Studies of Valproic Acid D14

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, like Valproic acid, and its biological targets at an atomic level. utupub.fi While specific simulation studies for Valproic acid-d14 are not extensively documented, the large body of research on non-deuterated VPA provides a strong foundation for understanding its binding mechanisms. Since deuteration does not alter the molecular structure or the electronic properties responsible for non-covalent interactions, the binding modes of VPA and its d14 analog are expected to be virtually identical.

Studies have identified several targets for VPA, including histone deacetylases (HDACs) and voltage-gated sodium channels. lih.lunih.govnih.gov

Interaction with Histone Deacetylases (HDACs): VPA is known to inhibit HDACs, particularly Class I and IIa enzymes. nih.govmedchemexpress.com Docking and MD simulations have explored its binding to various HDAC isoforms. For example, in HDAC8, simulations revealed that VPA does not bind with high affinity to the catalytic site containing the zinc atom. nih.gov Instead, it shows a higher affinity for a hydrophobic active site channel (HASC). nih.gov The binding in this channel is stabilized by van der Waals interactions with hydrophobic residues and hydrogen bonds involving VPA's carboxylate group. nih.gov In other HDACs, such as HDAC1-3, VPA is predicted to reach the catalytic site. nih.gov

Interaction with Voltage-Gated Sodium Channels: VPA's anticonvulsant effects are also attributed to its interaction with voltage-gated sodium channels. lih.lu Computational studies on the prokaryotic NavMs channel, a model for human sodium channels, indicate that VPA's binding site is likely associated with the voltage sensor domain rather than the central pore where many other antiepileptic drugs bind. nih.gov MD simulations suggest that VPA can permeate lipid bilayers, a process that may be crucial for its access to membrane-embedded targets. nih.gov

The key interactions between VPA and its targets, which are anticipated to be conserved for Valproic acid-d14, are summarized below.

| Target Protein | Predicted Binding Site | Key Interacting Residues (Example) | Type of Interaction |

| HDAC8 | Hydrophobic Active Site Channel (HASC) | Y18, I19, Y20, V25, R37, W137, S138 | Van der Waals, Hydrogen Bonding nih.gov |

| HDAC1-3, 7 | Catalytic Site / Tunnel | (Not specified in detail) | Coordination with Zn ion, Electrostatic nih.gov |

| NavMs Channel | Voltage Sensor Domain | (Not specified in detail) | (Inferred) Electrostatic, Hydrophobic nih.gov |

MD simulations show that the binding sites, such as the HASC door in HDAC8, are dynamic and continuously change conformation, which can affect binding affinity. nih.gov The primary role of Valproic acid-d14 in this context is not to alter these binding interactions but to resist metabolic degradation, thereby maintaining a sufficient concentration to engage these targets.

In Silico Prediction of Metabolic Fate and Isotope Effects

The primary motivation for developing deuterated compounds like Valproic acid-d14 is to leverage the kinetic isotope effect (KIE) to improve metabolic stability. nih.gov The KIE describes the change in reaction rate when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The C-D bond is significantly stronger (by 6–10 times) than the C-H bond, and its cleavage is a rate-limiting step in many metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) family. cloudfront.netnih.gov Consequently, replacing hydrogen with deuterium (B1214612) at a site of metabolic attack can dramatically slow down the rate of metabolism.

The metabolism of VPA is complex, involving several pathways:

Glucuronidation: A major pathway where VPA is conjugated with glucuronic acid.

Beta-oxidation: Mitochondrial pathway similar to that for endogenous fatty acids. pharmgkb.org

CYP-mediated Oxidation: Hydroxylation at various positions (C4, C5) and desaturation, leading to the formation of numerous metabolites, some of which are potentially toxic. pharmgkb.org The key enzymes involved include CYP2C9, CYP2A6, and CYP2B6. pharmgkb.org

In silico prediction of the metabolic fate of Valproic acid-d14 is based on these known pathways and the principles of KIE. Studies using specifically deuterated VPA analogs in rats have provided direct evidence of these effects. For instance, when VPA was deuterated at the C-2 or C-3 positions, metabolites formed through oxidation at these sites showed significant loss of deuterium, confirming that C-H bond cleavage occurred. nih.gov An apparent intramolecular isotope effect (kH/kD) of approximately 8 was observed for the formation of a diene metabolite, indicating a substantial reduction in the reaction rate due to deuteration. nih.gov

For Valproic acid-d14, where all fourteen hydrogen atoms are replaced by deuterium, a significant alteration of its metabolic profile is predicted.

| Metabolic Pathway | Key Enzymes/Process | Effect of Deuteration (Predicted for Valproic acid-d14) |

| CYP-mediated Oxidation | CYP2C9, CYP2A6, CYP2B6 | Significantly Reduced. Cleavage of C-D bonds at C4 and C5 is a key step. Extensive deuteration is expected to slow the formation of 4-OH-VPA, 5-OH-VPA, and the potentially toxic 4-ene-VPA metabolite. pharmgkb.org |

| Beta-oxidation | Mitochondrial enzymes | Significantly Reduced. This pathway involves desaturation at the C2-C3 position. Deuteration at these sites would slow this process. nih.gov |

| Glucuronidation | UGT enzymes | No significant KIE. This pathway involves conjugation at the carboxyl group and does not require C-H bond cleavage. This pathway may become more dominant for Valproic acid-d14. |

Therefore, in silico analysis predicts that Valproic acid-d14 will exhibit a markedly slower rate of metabolism through oxidative pathways. This would lead to a longer half-life and potentially reduce the formation of reactive metabolites, which could translate to an improved therapeutic profile. cloudfront.net

Quantitative Structure-Activity Relationship (QSAR) Analysis of Deuterated Analogs

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For VPA and its analogs, QSAR studies have been used to identify the key structural features responsible for their anticonvulsant activity. nih.govconicet.gov.ar

Typical 2D and 3D-QSAR studies on VPA analogs have identified several important descriptors:

Lipophilicity: Higher lipophilicity is generally correlated with higher anticonvulsant activity. nih.gov

Steric and Electrostatic Fields: 3D-QSAR models highlight the importance of the shape and electronic properties of the molecule for its activity. nih.gov

Structural Features: Substitution at the alpha-position of the carboxylic acid has been suggested to be important for higher activity. nih.gov

While QSAR studies specifically focused on deuterated VPA analogs are not widely published, the principles of QSAR can be extended to include them. In a QSAR model, deuteration could be incorporated as a specific descriptor. However, the primary effect of deuteration is on pharmacokinetics (metabolism) rather than pharmacodynamics (target binding affinity), which is what most QSAR models for anticonvulsant activity predict.

A more comprehensive computational approach would involve a Quantitative Structure-Activity-Metabolism Relationship (QSAMR) model. In such a model for deuterated VPA analogs, descriptors would include:

Topological and Geometrical Descriptors: As used in traditional QSAR. nih.gov

Quantum Chemical Descriptors: Such as HOMO/LUMO energies and atomic charges. researchgate.net

Isotope-Specific Descriptors: A variable indicating the position and extent of deuteration. This descriptor would be directly correlated with metabolic stability parameters (e.g., clearance rate, half-life) rather than direct anticonvulsant activity in vitro.

The goal of such a QSAR/QSAMR analysis would be to predict not only the intrinsic activity of a new deuterated analog but also its metabolic stability. This would allow for the in silico design of compounds like Valproic acid-d14 with an optimized balance of potency and pharmacokinetics. conicet.gov.ar

| QSAR Descriptor Type | Example | Relevance to Deuterated Analogs |

| Physicochemical | LogP (Lipophilicity) | Important for activity; largely unaffected by deuteration. nih.gov |

| Topological | Branching indices | Defines the core structure of VPA. |

| Electronic | Partial atomic charges, Dipole moment | Important for target interaction; largely unaffected by deuteration. researchgate.net |

| Steric/3D | Molecular volume, Surface area | Defines the shape for receptor fitting; largely unaffected by deuteration. nih.gov |

| Isotope-Specific | Deuteration site/count | Directly relates to the kinetic isotope effect and metabolic stability. nih.govnih.gov |

Future Directions and Emerging Research Avenues for Valproic Acid D14 Sodium

Novel Applications of Deuterated Valproic Acid in Systems Biology Research

The field of systems biology, which seeks to understand the complex interactions within biological systems, stands to benefit significantly from the use of stable isotope-labeled compounds like valproic acid-d14. The primary advantage of using a deuterated version of valproic acid lies in its ability to act as a tracer without altering the fundamental biological activity of the parent molecule. This allows for the precise tracking of the metabolic fate of valproic acid within a whole organism or cellular system.

One of the novel applications is in the detailed mapping of metabolic fluxes. For instance, research has been conducted using 13C-labeled glucose tracers in conjunction with valproic acid to monitor its impact on central carbon metabolism. nih.gov These studies have revealed that valproic acid can inhibit glycogen (B147801) and RNA ribose turnover and disrupt glucose-derived cholesterol synthesis in the liver. nih.gov By substituting the 13C-labeled tracer with valproic acid-d14, researchers can directly observe the biotransformation of the drug itself and its influence on various metabolic pathways simultaneously. This approach can provide a more comprehensive picture of the drug's mechanism of action and its off-target effects.

Future research could focus on using valproic acid-d14 to investigate its impact on fatty acid metabolism, a key area of interest given the structural similarity of valproic acid to fatty acids. By tracing the deuterated label, scientists can elucidate how valproic acid interferes with or participates in fatty acid oxidation and synthesis, providing critical insights into its therapeutic effects and potential toxicities.

Advancements in Analytical Techniques for Isotopic Tracer Studies

The utility of valproic acid-d14 as a research tool is intrinsically linked to the analytical techniques capable of detecting and quantifying its presence and that of its metabolites. Significant advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have been pivotal in enabling sophisticated isotopic tracer studies.

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), offers exceptional sensitivity and selectivity for the detection of deuterated compounds. researchgate.net These hyphenated techniques allow for the separation of complex biological mixtures and the precise measurement of the mass-to-charge ratio of valproic acid-d14 and its metabolites, enabling their unambiguous identification and quantification.

A challenge in the analysis of valproic acid is its lack of a chromophore, which limits its detection by UV-Vis spectroscopy. nih.gov To overcome this, derivatization techniques are employed to introduce a chromophore or a more readily ionizable group to the molecule, thereby enhancing its detectability in LC-MS analysis. nih.gov

The table below summarizes some of the key analytical techniques and their applications in isotopic tracer studies with valproic acid-d14.

| Analytical Technique | Application in Valproic Acid-d14 Studies | Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of valproic acid-d14 and its volatile metabolites in biological samples. nih.gov | High chromatographic resolution and sensitive detection. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of a wide range of valproic acid-d14 metabolites, including non-volatile and polar compounds. researchgate.net | Versatile, suitable for a broad range of analytes. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the precise location of the deuterium (B1214612) labels within the molecule and its metabolites. dokumen.pub | Provides detailed structural information. |

| Isotope Ratio Mass Spectrometry (IRMS) | High-precision measurement of isotope ratios to study subtle changes in metabolic pathways. dokumen.pub | Extremely sensitive to changes in isotopic enrichment. |

Integration of Valproic Acid-d14 Research with Multi-Omics Methodologies

The integration of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of biological processes. Valproic acid-d14 is poised to become an invaluable tool in these multi-omics studies, particularly in the field of metabolomics.

By introducing valproic acid-d14 into a biological system, researchers can trace its metabolic footprint and observe its impact on the broader metabolome. This "stable isotope-resolved metabolomics" (SIRM) approach can reveal how the drug perturbs metabolic networks and how these perturbations correlate with changes at the genomic, transcriptomic, and proteomic levels. nih.gov For instance, a study integrating multi-omics data has pointed to valproic acid as a potential agent in combating Alzheimer's disease. d-nb.info The use of valproic acid-d14 in such studies could help to precisely delineate the metabolic pathways affected by the drug in the context of the disease.

The workflow for integrating valproic acid-d14 research with multi-omics methodologies can be conceptualized as follows:

| Step | Description | Omics Data Integration |

| 1. Administration | Introduction of Valproic Acid-d14 into the biological system (cell culture, animal model). | - |

| 2. Sample Collection | Collection of biological samples (e.g., plasma, tissue) at various time points. | - |

| 3. Metabolomic Analysis | Analysis of samples using LC-MS or GC-MS to identify and quantify deuterated metabolites. | Integration with proteomic and transcriptomic data to correlate metabolic changes with protein and gene expression levels. |

| 4. Data Analysis | Bioinformatic analysis to map the metabolic fate of valproic acid-d14 and its impact on metabolic pathways. | Use of machine learning and systems biology models to build comprehensive network models of drug action. nih.gov |

This integrated approach can lead to the discovery of novel biomarkers of drug efficacy and toxicity, as well as a deeper understanding of the molecular mechanisms underlying the therapeutic effects of valproic acid.

Development of Deuterated Valproic Acid as a Pharmacological Tool for Specific Biological Pathways

The strategic deuteration of a drug molecule can alter its pharmacokinetic properties, a phenomenon known as the "deuterium kinetic isotope effect." researchgate.net This effect can lead to a slower rate of metabolism, resulting in a longer half-life and increased drug exposure. This property can be harnessed to develop valproic acid-d14 not just as a tracer, but as a pharmacological tool to investigate specific biological pathways with greater precision.

Valproic acid is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation. medchemexpress.commedchemexpress.com By modulating the activity of HDACs, valproic acid can influence the expression of numerous genes and affect various signaling pathways, including the Wnt pathway. researchgate.net A deuterated version of valproic acid with a potentially altered pharmacokinetic profile could be used to study the temporal dynamics of HDAC inhibition and its downstream effects on the Wnt pathway with greater control.

Furthermore, the development of site-selectively deuterated analogs of valproic acid could provide tools to probe the specific metabolic pathways responsible for its bioactivation or detoxification. snnu.edu.cn For example, if a particular C-H bond is critical for a specific metabolic transformation, its deuteration would slow down that specific reaction, allowing researchers to isolate and study its consequences. This approach could be instrumental in dissecting the complex pharmacology of valproic acid and in designing new therapeutic agents with improved efficacy and safety profiles.

Q & A

Q. What are the critical considerations for maintaining isotopic stability of Valproic acid-d14 (sodium) in experimental formulations?

Isotopic stability requires strict control of storage conditions and solvent compatibility. The compound should be stored at -20°C for long-term stability (≤3 years) or -80°C for dissolved samples (≤6 months). For in vivo formulations, use solvents like DMSO, PEG300, or corn oil to prevent isotopic exchange. Avoid aqueous solutions unless stabilized with buffering agents (e.g., 20% SBE-β-CD in saline) . Pre-formulation testing via mass spectrometry is recommended to confirm deuterium retention under experimental conditions.

Q. How is Valproic acid-d14 (sodium) synthesized and validated for research use?

The deuterated form is synthesized via acid-base neutralization between Valproic acid-d14 and sodium hydroxide, followed by purification using chromatographic methods (e.g., SILG/UV 254 columns). Validation includes:

Q. What solvent systems are optimal for preparing Valproic acid-d14 (sodium) in in vitro assays?

For solubility challenges, prioritize DMSO (50 mg/mL stock), followed by ethanol or DMF. For aqueous compatibility, use buffered saline with Tween 80 (e.g., DMSO:Tween 80:Saline = 10:5:85). Centrifugation or mild heating (≤50°C) may resolve precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data when Valproic acid-d14 (sodium) is co-administered with enzyme-inducing agents?

Discrepancies often arise from drug-drug interactions affecting hepatic metabolism. For example, mefloquine accelerates valproate clearance by inducing CYP450 isoforms, reducing its half-life from 8–20 hours to 5.6 hours . To address this:

- Monitor enzyme activity : Use liver microsomal assays to quantify CYP2C9/2C19 induction.

- Adjust dosing : Pharmacokinetic modeling (e.g., nonlinear mixed-effects models) can predict dose-response curves under co-administration .

Q. What methodologies are recommended for detecting isotope effects in Valproic acid-d14 (sodium) metabolism?

Isotope effects (e.g., ) can be assessed via:

Q. How should researchers optimize chromatographic methods for Valproic acid-d14 (sodium) quantification in complex matrices?

Key steps include:

- Column selection : Reverse-phase C18 columns with 5-μm particle size for baseline separation from endogenous compounds .

- Ionization technique : ESI-negative mode for enhanced sensitivity in mass spectrometry .

- Internal standards : Use stable isotope-labeled analogs (e.g., C-valproate) to correct for matrix effects .

Q. What strategies mitigate variability in Valproic acid-d14 (sodium) bioavailability studies across animal models?

Variability often stems from formulation differences. Standardize protocols by:

- Formulation consistency : Use pre-validated oral suspensions (e.g., 0.5% CMC-Na) or corn oil-based solutions .

- Dose normalization : Adjust for body surface area or allometric scaling factors.

- Sampling frequency : Collect plasma samples at ≤1-hour intervals during the absorption phase to capture peak concentrations .

Data Contradiction and Reproducibility

Q. How can conflicting reports on Valproic acid-d14 (sodium)’s solubility in polar solvents be reconciled?

Discrepancies may arise from lot-to-lot variability in deuterium distribution or residual moisture. To ensure reproducibility:

Q. What experimental controls are essential when studying Valproic acid-d14 (sodium)’s anticonvulsant mechanisms in in vivo models?

Include:

- Isotope controls : Non-deuterated valproate to isolate isotope-specific effects.

- Vehicle controls : Match solvent composition to exclude excipient interactions.

- Blinded dosing : Randomize treatment groups to minimize observer bias .

Methodological Frameworks

Q. How can the FINER criteria improve experimental design for Valproic acid-d14 (sodium) studies?

Apply the FINER framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.